
Idebenone
Vue d'ensemble
Description
Elle a été initialement développée par la société pharmaceutique Takeda dans les années 1980 pour le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs . L'idébenone est un puissant antioxydant et un élément vital de la chaîne de transport des électrons dans les mitochondries, où elle joue un rôle crucial dans la production d'énergie cellulaire . Elle a été étudiée pour diverses applications thérapeutiques, notamment les maladies neurodégénératives, les troubles mitochondriaux et la déficience visuelle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'idébenone peut être synthétisée en utilisant la coenzyme Q10 et l'acide 11-hydroxyundécanoïque comme matières premières. La synthèse implique une chloration sélective utilisant un catalyseur de sel métallique tel que le sulfate de cuivre, l'acétate de cuivre ou le carbonate d'argent, suivie d'une alkylation radicalaire avec du peroxyde d'hydrogène sous protection d'oxygène . Le système réactionnel produit des cristaux d'idébenone en forme d'aiguilles jaunes par extraction, lavage, séchage, distillation sous vide et chromatographie sur colonne .
Méthodes de production industrielle
La production industrielle de l'idébenone suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Le processus implique l'utilisation de catalyseurs et de réactifs rentables, et les conditions de réaction sont soigneusement contrôlées pour maximiser le rendement et la pureté. Le produit final est obtenu par une série d'étapes de purification, notamment la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'idébenone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé peut être réduit en idébenol (IdBH2) par un processus de réduction à deux électrons . Il participe également à des réactions de substitution, où les groupes méthoxy peuvent être remplacés par d'autres groupes fonctionnels dans des conditions spécifiques .
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions impliquant l'idébenone comprennent le peroxyde d'hydrogène pour l'oxydation, les catalyseurs métalliques pour la chloration et les agents réducteurs pour les réactions de réduction . Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer des rendements optimaux et la stabilité du produit .
Principaux produits formés
Les principaux produits formés à partir des réactions de l'idébenone comprennent l'idébenol (IdBH2) et divers dérivés substitués, selon les réactifs et les conditions spécifiques utilisés . Ces produits conservent la structure de base de la benzoquinone de l'idébenone mais présentent des propriétés chimiques et biologiques différentes.
Applications de la recherche scientifique
L'idébenone a été largement étudiée pour ses applications thérapeutiques potentielles dans divers domaines :
Médecine : L'idébenone est utilisée dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer, l'ataxie de Friedreich et la neuropathie optique héréditaire de Leber.
Mécanisme d'action
L'idébenone exerce ses effets principalement par ses propriétés antioxydantes et son rôle de transporteur d'électrons mitochondrial . Elle transfère des électrons directement au complexe III de la chaîne de transport des électrons mitochondriale, en contournant le complexe I, et restaure ainsi la production d'énergie cellulaire (ATP) . Ce mécanisme aide à protéger les cellules des dommages oxydatifs et améliore la fonction mitochondriale . L'idébenone inhibe également la peroxydation des lipides et réduit la production de radicaux libres, contribuant davantage à ses effets protecteurs .
Applications De Recherche Scientifique
Neurological Disorders
Friedreich Ataxia
One of the primary areas of research for idebenone is Friedreich ataxia, a degenerative disease affecting the nervous system. A Phase 3 clinical trial aimed to assess the efficacy of this compound on neurological function in patients with this condition. Results indicated that while this compound showed some improvement in the International Cooperative Ataxia Rating Scale (ICARS), the differences compared to placebo were not statistically significant. However, subgroup analyses suggested that patients with milder symptoms (lower ICARS scores) experienced more substantial benefits from this compound treatment .
Idiopathic REM Sleep Behavior Disorder (iRBD)
Recent studies have also focused on this compound's potential in treating iRBD, a precursor to neurodegenerative diseases like Parkinson's disease. The EITRS study is currently evaluating the efficacy and safety of this compound over a five-year period. Preliminary data suggest that this compound may reduce the conversion rate to synucleinopathies from 47% in placebo groups to an anticipated 25% in those treated with this compound .
Visual Impairments
Leber’s Hereditary Optic Neuropathy (LHON)
This compound has been investigated for its effectiveness in treating LHON, a genetic disorder that leads to vision loss. The RHODOS trial demonstrated that patients receiving this compound showed significant improvements in visual acuity compared to those receiving placebo. Specifically, the mean change in logarithm of the minimal angle of resolution (logMAR) values indicated a positive response in visual function among younger patients under 30 years old .
Table 1: Summary of Key Outcomes from LHON Studies
Study | Treatment Group | Improvement (logMAR) | Statistical Significance |
---|---|---|---|
RHODOS Trial | This compound | -0.135 | p < 0.05 |
Placebo | Placebo | -0.071 | Not significant |
Mitochondrial Dysfunction
This compound's role as an antioxidant has led to its exploration in conditions related to mitochondrial dysfunction. Research indicates that it can stimulate mitochondrial function and protect against oxidative stress, which is crucial in diseases like Friedreich ataxia and other mitochondrial disorders .
Case Studies and Real-World Evidence
Several retrospective studies have documented real-world experiences with this compound treatment across various conditions:
- Friedreich Ataxia: A real-world clinical experience study reported recovery rates of approximately 32% among patients treated with this compound, indicating its potential utility in clinical practice .
- Visual Recovery: Case reports have shown patients with LHON achieving significant visual recovery after this compound treatment, reinforcing findings from controlled trials .
Mécanisme D'action
Idebenone exerts its effects primarily through its antioxidant properties and its role as a mitochondrial electron carrier . It transfers electrons directly to complex III of the mitochondrial electron transport chain, bypassing complex I, and thereby restoring cellular energy (ATP) production . This mechanism helps protect cells from oxidative damage and improves mitochondrial function . This compound also inhibits lipid peroxidation and reduces the production of free radicals, further contributing to its protective effects .
Comparaison Avec Des Composés Similaires
L'idébenone est souvent comparée à d'autres composés quinoniques, en particulier la coenzyme Q10 (ubiquinone). Bien que les deux composés partagent une structure de benzoquinone similaire, l'idébenone a une chaîne latérale hydroxydécyle plus courte par rapport à la chaîne latérale isoprénique plus longue de la coenzyme Q10 . Cette différence structurelle rend l'idébenone moins lipophile et plus hydrosoluble que la coenzyme Q10, ce qui affecte sa biodisponibilité et ses propriétés pharmacocinétiques . D'autres composés similaires comprennent l'idébenol, une forme réduite de l'idébenone, et diverses benzoquinones substituées qui présentent des activités chimiques et biologiques différentes .
La combinaison unique de propriétés antioxydantes de l'idébenone, de l'activité de transport des électrons mitochondriaux et du potentiel thérapeutique la distingue des autres composés quinoniques et en fait un composé précieux pour la recherche scientifique et les applications médicales .
Activité Biologique
Idebenone, a synthetic analog of coenzyme Q10, has garnered significant attention for its potential therapeutic applications, particularly in neurodegenerative diseases and mitochondrial disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
Antioxidant Properties
this compound exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It enhances the expression of various endogenous antioxidants, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) . This modulation helps to reduce reactive oxygen species (ROS) generation and lipid peroxidation in cellular models .
Anti-Inflammatory Effects
Research indicates that this compound can inhibit the expression of pro-inflammatory mediators in macrophages. In vitro studies have demonstrated that this compound reduces levels of inflammatory cytokines and enzymes in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing systemic inflammatory diseases .
Neuroprotective Effects
this compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It has been shown to stabilize mitochondrial function and improve energy metabolism in neuronal cells, which is particularly beneficial in conditions like Alzheimer's disease and Leber's hereditary optic neuropathy (LHON) .
Case Studies and Clinical Trials
-
Leber's Hereditary Optic Neuropathy (LHON)
A multicenter study involving 199 patients with LHON demonstrated that this compound treatment significantly stabilized and restored vision when administered within one year of symptom onset. The treatment group showed a notable improvement compared to an external control cohort .Study Sample Size Treatment Duration Primary Outcome LEROS Study 199 patients Up to 24 months Vision stabilization EAP Study 87 patients Varies 60% benefit in vision improvement -
Alzheimer's Disease
A randomized controlled trial compared this compound with tacrine in Alzheimer's patients. The results indicated that this compound was well-tolerated and showed potential benefits in cognitive function without significant adverse effects . -
Idiopathic REM Sleep Behavior Disorder (iRBD)
The EITRS study is ongoing to assess the long-term efficacy of this compound in patients with iRBD. Preliminary data suggest a decrease in conversion rates from iRBD to Parkinson's disease among those treated with this compound .
Safety Profile
This compound has been generally well-tolerated across various studies. In a long-term safety study involving LHON patients, no significant adverse effects were reported, reinforcing its safety for chronic use . Commonly reported side effects include gastrointestinal disturbances, but these are typically mild.
Propriétés
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
Record name | Idebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idebenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | idebenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.